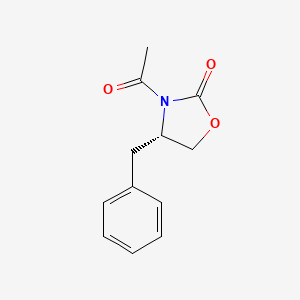

(S)-3-Acetyl-4-benzyloxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-Acetyl-4-benzyloxazolidin-2-one is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-3-Acetyl-4-benzyloxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, characterized by its unique structure that includes an acetyl group and a benzyloxy substituent. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C13H13N1O3

- Molecular Weight : Approximately 219.24 g/mol

- Structural Features : The oxazolidinone ring structure contributes to its stereochemical properties, which influence its reactivity and biological activity.

The precise mechanism of action for this compound is still under investigation. However, its structural similarity to other bioactive oxazolidinones suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may act as a chiral auxiliary in asymmetric synthesis, influencing the stereochemical outcome of reactions, which is critical in developing enantiopure compounds for therapeutic use .

Antimicrobial Properties

Research indicates that oxazolidinones, including this compound, exhibit antimicrobial properties. These compounds are structurally related to linezolid, an antibiotic used against Gram-positive bacteria. Preliminary studies suggest that this compound may possess similar antimicrobial efficacy; however, specific data on its activity against particular bacterial strains remains limited .

Cytotoxicity and Antitumor Activity

Studies have explored the potential cytotoxic effects of this compound on cancer cell lines. The compound's unique structure may allow it to interfere with cellular processes, leading to apoptosis in malignant cells. For example, related compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index .

Case Studies and Research Findings

- Asymmetric Synthesis Applications :

-

Comparative Studies :

- Comparative studies with other oxazolidinones reveal that this compound exhibits unique binding affinities due to its specific functional groups. This makes it an attractive candidate for further exploration in medicinal chemistry.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity | Unique Aspects |

|---|---|---|---|---|

| This compound | Chiral oxazolidinone | Potentially active | Moderate | Potential as a chiral auxiliary |

| Linezolid | Oxazolidinone antibiotic | Strong | Low | Established clinical use against Gram-positive bacteria |

| (R)-3-Acetyl-4-benzyloxazolidin-2-one | Enantiomeric form | Variable | Low | Different pharmacological profile |

Applications De Recherche Scientifique

Synthetic Applications

Chiral Auxiliary in Asymmetric Synthesis

(S)-3-Acetyl-4-benzyloxazolidin-2-one is often utilized as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products through various reactions, such as aldol reactions and Michael additions. The compound's ability to stabilize reactive intermediates makes it an essential tool for chemists aiming to achieve high stereoselectivity in their synthetic pathways.

Example Case Study: Aldol Reactions

In a study focused on the synthesis of homocitric acid lactone, this compound was employed to generate titanium enolates that reacted with dimethyl ketoglutarate, resulting in significant conversion to the desired aldol product. This showcases its effectiveness as a chiral auxiliary in facilitating complex organic transformations .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis. The compound's structural modifications can enhance its potency, making it a candidate for developing new anti-TB agents. For instance, studies have shown that certain analogs display improved pharmacokinetic profiles and synergistic effects when used in combination therapies against tuberculosis .

Case Study: Tuberculosis Inhibitors

A recent investigation identified novel inhibitors derived from this compound that demonstrated potent activity against Mycobacterium tuberculosis with IC50 values ranging from 13 to 22 μM. These findings suggest that this compound can be pivotal in the search for effective treatments against resistant strains of tuberculosis .

The applications of this compound extend beyond simple synthetic utility; they encompass significant biological implications, particularly in the development of new pharmaceuticals targeting infectious diseases. Future research may focus on optimizing its derivatives for enhanced biological activity and exploring new synthetic pathways that leverage its chiral nature.

Propriétés

IUPAC Name |

(4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVGXIZVSPMNPD-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132836-66-9 |

Source

|

| Record name | (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.